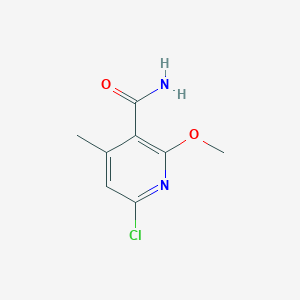

6-氯-2-甲氧基-4-甲基烟酰胺

描述

The synthesis and analysis of nicotinamide derivatives, including those with chloro, methoxy, and methyl substitutions, are of significant interest in organic and medicinal chemistry due to their potential applications and unique properties. The compound of interest falls within this category, necessitating an exploration of its synthesis, structural features, and properties.

Synthesis Analysis

Synthesis approaches for similar compounds involve multi-step reactions, including chlorination, methoxylation, and methylation. For instance, synthetic studies directed towards agelasine analogs involve N-methylation followed by displacement reactions (Roggen & Gundersen, 2008). Another example includes the use of microwave and flow reaction technologies for the synthesis of related compounds, highlighting the efficiency of modern synthetic techniques (Jeges et al., 2011).

Molecular Structure Analysis

X-ray crystallography provides detailed insights into the molecular structure of similar compounds. For example, a study on the crystal and molecular structure of a related compound elucidates the arrangement of molecules in the crystal lattice and intermolecular interactions (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include halogenation, nitration, and coupling reactions, which are essential for functional group modifications and the synthesis of target molecules. A study on the Suzuki coupling of dichloronicotinamide with aryl boronic acids provides insights into regioselective synthesis strategies (Yang et al., 2003).

科学研究应用

平衡研究和取代基效应

- 平衡研究:已研究了包括 6-氯在内的各种取代基对 2-甲氧基吡啶-1-甲基-2-吡啶酮平衡的影响,从而深入了解了异构体 1-甲基 2- 和 4-吡啶酮之间的稳定性差异。这项研究对于理解像 6-氯-2-甲氧基-4-甲基烟酰胺这样的化合物的化学结合能和稳定性非常重要 (Beak、Woods 和 Mueller,1972)。

衍生物和抗菌活性

- 新衍生物:对红树林内生真菌黑曲霉的研究导致分离出与 6-氯-2-甲氧基-4-甲基烟酰胺在结构上相关的化合物。这些化合物表现出中等的抗肿瘤和抗菌活性,突出了这些衍生物在医学和药理学研究中的潜力 (Xia 等人,2011)。

除草剂研究

- 除草剂径流和挥发:在一项为期八年的实地调查中,研究了除草剂的径流和挥发,包括与 6-氯-2-甲氧基-4-甲基烟酰胺类似的化合物。这项研究对于了解此类除草剂的环境影响至关重要 (Gish 等人,2011)。

- 土壤运输:研究了与 6-氯-2-甲氧基-4-甲基烟酰胺相关的化合物氯磺隆通过土柱的传输特性。这项研究与预测此类化合物在农业土壤中的迁移率相关 (Veeh、Inskeep、Roe 和 Ferguson,1994)。

生物降解

- 微生物降解:对与 6-氯-2-甲氧基-4-甲基烟酰胺在结构上类似的除草剂甲草胺的微生物降解的研究揭示了能够利用这种除草剂作为碳源的微生物。这些发现对于了解此类化合物的生物降解过程非常重要 (Muñoz、Koskinen、Cox 和 Sadowsky,2011)。

化学稳定性

- 解毒剂药物组合稳定性:一项研究调查了用于有机磷中毒的新解毒剂组合的化学稳定性,其中涉及与 6-氯-2-甲氧基-4-甲基烟酰胺相关的化合物。这项研究对于开发治疗有机磷中毒的有效方法至关重要 (Clair 等人,2000)。

安全和危害

The compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .

属性

IUPAC Name |

6-chloro-2-methoxy-4-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-4-3-5(9)11-8(13-2)6(4)7(10)12/h3H,1-2H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGKCAXYKIIJTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)N)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-methoxy-4-methylpyridine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5548612.png)

![2-methyl-4-(1-pyrrolidinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5548618.png)

![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548622.png)

![methyl 5-[(2-fluorobenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5548629.png)

![N-{2-[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5548637.png)

![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-1H-pyrrole-2,5-dione](/img/structure/B5548686.png)

![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)

![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)

![(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5548706.png)

![2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)